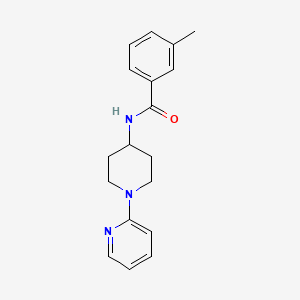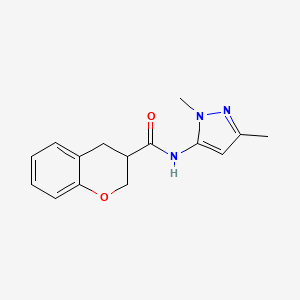
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as DMHCC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMHCC belongs to the class of chromene derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB and reduce the phosphorylation of MAPKs, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other cell lines. This compound has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide research. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to optimize the synthesis method of this compound to improve its bioavailability and solubility. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways.
Méthodes De Synthèse
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide can be synthesized using various methods, including the one-pot three-component reaction, Suzuki-Miyaura coupling, and Pd-catalyzed cross-coupling reaction. The one-pot three-component reaction involves the reaction of 3-formylchromone, 2,5-dimethyl-1H-pyrazole, and ammonium acetate in the presence of a catalyst. The Suzuki-Miyaura coupling method involves the reaction of 3-bromo-4-hydroxychromone with 2,5-dimethyl-1H-pyrazole boronic acid in the presence of a palladium catalyst. The Pd-catalyzed cross-coupling reaction involves the reaction of 3-bromo-4-hydroxychromone with 2,5-dimethyl-1H-pyrazole in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. This compound has also been found to induce apoptosis and inhibit cell proliferation in several cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-7-14(18(2)17-10)16-15(19)12-8-11-5-3-4-6-13(11)20-9-12/h3-7,12H,8-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZQDJCWBDKQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC3=CC=CC=C3OC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methylcyclopropyl)methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7558885.png)
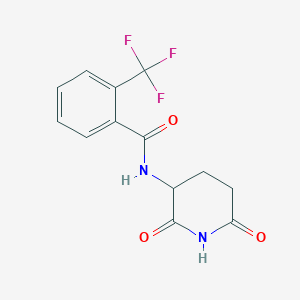
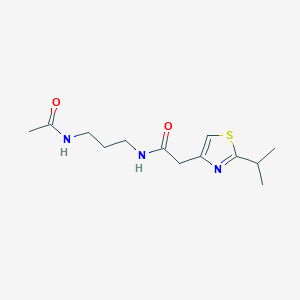

![3-[(4-Methoxyphenyl)methylamino]-2,2-dimethylpropanoic acid](/img/structure/B7558904.png)
![3-cyclopentyl-N-[1-[4-(pyridin-3-ylmethoxy)phenyl]ethyl]propanamide](/img/structure/B7558915.png)

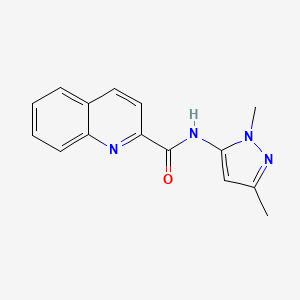
![2-(cyclopropylmethoxy)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7558942.png)

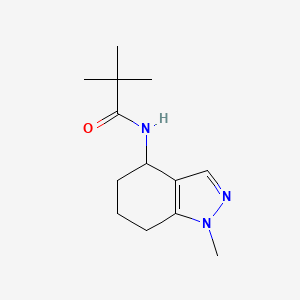
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)
